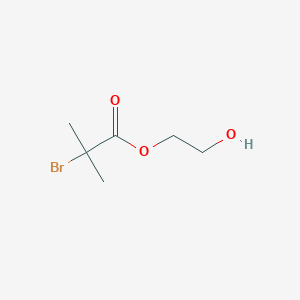











|
REACTION_CXSMILES
|
[CH2:1]([OH:4])[CH2:2][OH:3].CCN(CC)CC.[Br:12][C:13]([CH3:18])([CH3:17])[C:14](Br)=[O:15]>C1COCC1.O.C(Cl)Cl>[OH:3][CH2:2][CH2:1][O:4][C:14](=[O:15])[C:13]([Br:12])([CH3:18])[CH3:17]
|


|
Name
|
|
|
Quantity
|
279 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CO)O
|
|
Name
|
|
|
Quantity
|
3.34 g
|
|
Type
|
reactant
|
|
Smiles
|
CCN(CC)CC
|
|
Name
|
|
|
Quantity
|
6.9 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC(C(=O)Br)(C)C
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
SiO2
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
30 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|


|
Type
|
CUSTOM
|
|
Details
|
The colourless solution was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
To this was added dropwise
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with 3×200 mL of a mixture of Et2O/CH2Cl2 (4:1)
|
|
Type
|
WASH
|
|
Details
|
were washed with 2×200 mL of water
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over MgSO4
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent
|
|
Type
|
TEMPERATURE
|
|
Details
|
at reduced pressure (rotavapor, without heating)
|
|
Type
|
CUSTOM
|
|
Details
|
gave a pale yellow liquid
|
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated again until a white powder
|
|
Type
|
CUSTOM
|
|
Details
|
was obtained
|
|
Type
|
ADDITION
|
|
Details
|
This was poured in a column
|
|
Type
|
WASH
|
|
Details
|
previously eluted with petroleum ether/Et2O 5:1
|
|
Type
|
CUSTOM
|
|
Details
|
purified by column chromatography (elute with petroleum ether/Et2O 5:1)
|
|
Type
|
WASH
|
|
Details
|
the column was eluted with 100% Et2O
|
|
Type
|
CUSTOM
|
|
Details
|
to give a colourless liquid
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OCCOC(C(C)(C)Br)=O
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 82% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |